(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole
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Overview
Description
The compound “(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole” is an organic molecule that belongs to the class of benzoxaphospholes These compounds are characterized by a benzene ring fused to an oxaphosphole ring, which contains both oxygen and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole” typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzoxaphosphole Core: This can be achieved through cyclization reactions involving appropriate precursors containing benzene, oxygen, and phosphorus atoms.
Introduction of Substituents: The tert-butyl and dimethoxyphenyl groups can be introduced through substitution reactions using reagents like tert-butyl chloride and 2,6-dimethoxyphenyl bromide.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound “(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole” can undergo various chemical reactions, including:
Oxidation: Conversion of the phosphorus atom to a higher oxidation state.
Reduction: Reduction of functional groups within the molecule.
Substitution: Replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
Medicine
Exploration of its pharmacological properties for therapeutic uses, such as anti-inflammatory or anticancer agents.
Industry
Use in materials science for developing new polymers or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which “(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole” exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the benzoxaphosphole core allows for specific binding interactions, while the substituents can modulate the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Benzoxaphospholes: Compounds with similar core structures but different substituents.
Phosphole Derivatives: Molecules containing a phosphole ring with various functional groups.
Uniqueness
The unique combination of tert-butyl and dimethoxyphenyl groups in “(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole” may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29O3P/c1-14(2)21-25-18-13-8-10-15(20(18)26(21)22(3,4)5)19-16(23-6)11-9-12-17(19)24-7/h8-14,21H,1-7H3/t21-,26?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUPKIFOTAYCAC-GVNKFJBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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